

A Technical Guide to the Physicochemical Properties of 7-(2-Pyrimidinyl)-1H-indole

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Compound of Interest		
Compound Name:	7-(2-Pyrimidinyl)-1H-indole	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound **7-(2-Pyrimidinyl)-1H-indole**. Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, this document focuses on its fundamental molecular characteristics and outlines detailed, standardized experimental protocols for the determination of its key physicochemical parameters. These methodologies are essential for researchers aiming to characterize this compound for applications in medicinal chemistry and drug development.

Physicochemical Properties

Quantitative experimental data for many of the physicochemical properties of **7-(2-Pyrimidinyl)-1H-indole** are not readily available in the cited literature. The following table summarizes the known molecular attributes and lists the key parameters that require experimental determination.



Property	Value	Source
Molecular Formula	C12H9N3	[1]
Molecular Weight	195.22 g/mol	Calculated
Melting Point	Data not available	
Boiling Point	Data not available	-
Aqueous Solubility	Data not available	-
рКа	Data not available	-
logP (Octanol-Water Partition Coefficient)	Data not available	-

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the principal physicochemical properties of organic compounds like **7-(2-Pyrimidinyl)-1H-indole**.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity.[2] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.[2][3] The capillary method is a common and reliable technique for this measurement.[4]

- Sample Preparation: A small amount of the dry, powdered **7-(2-Pyrimidinyl)-1H-indole** is packed into a capillary tube to a height of approximately 3 mm.[5] The tube is then tapped gently to compact the sample at the sealed end.[6]
- Apparatus Setup: The capillary tube is placed into a melting point apparatus, such as a Mel-Temp or Fisher-Johns device, alongside a calibrated thermometer.[3][5]
- Approximate Determination: A rapid heating rate (e.g., 10-20°C per minute) is initially used to determine an approximate melting range.[2][6]



- Accurate Determination: The apparatus is allowed to cool. A new sample is then heated rapidly to a temperature about 5-10°C below the approximate melting point.[6] The heating rate is then reduced to a slow rate (e.g., 1-2°C per minute) to allow for thermal equilibrium.[3]
- Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[3]



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Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[7] The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[8]

- System Preparation: An excess amount of 7-(2-Pyrimidinyl)-1H-indole is added to a known volume of purified water (or a specific buffer system) in a sealed, temperature-controlled vessel.[8][9]
- Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[8] The presence of undissolved solid at the end of this period confirms saturation.[8]
- Phase Separation: The saturated solution is carefully separated from the excess solid. This
 is typically achieved by centrifugation or filtration, ensuring the temperature is maintained to



prevent precipitation or further dissolution.[9]

- Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
- Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/L) or in molar units (mol/L).[7]



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Caption: Workflow for Aqueous Solubility Determination.

pKa Determination (Potentiometric Titration)

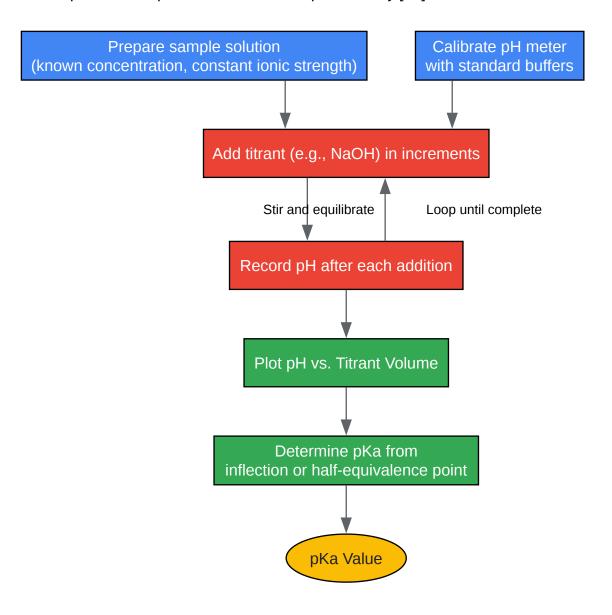
The acid dissociation constant (pKa) quantifies the acidity or basicity of a compound.

Potentiometric titration is a highly precise and common method for its determination.[10][11]

- Sample Preparation: A precise quantity of 7-(2-Pyrimidinyl)-1H-indole is dissolved in a suitable solvent (often water or a water-cosolvent mixture) to create a solution of known concentration (e.g., 1 mM).[12] The ionic strength of the solution is kept constant using an inert salt like KCI.[12]
- Apparatus Calibration: A pH meter with a combined glass electrode is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[12]
- Titration: The sample solution is placed in a temperature-controlled vessel and stirred. A
 standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) is added in small, precise increments.
 [12]



- Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium. The titration continues until the pH range of interest is fully covered.[12]
- Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a monoprotic acid, the pKa is equal to the pH at the half-equivalence point.[13] The experiment should be repeated multiple times to ensure reproducibility.[12]



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Caption: Workflow for pKa Determination via Potentiometric Titration.

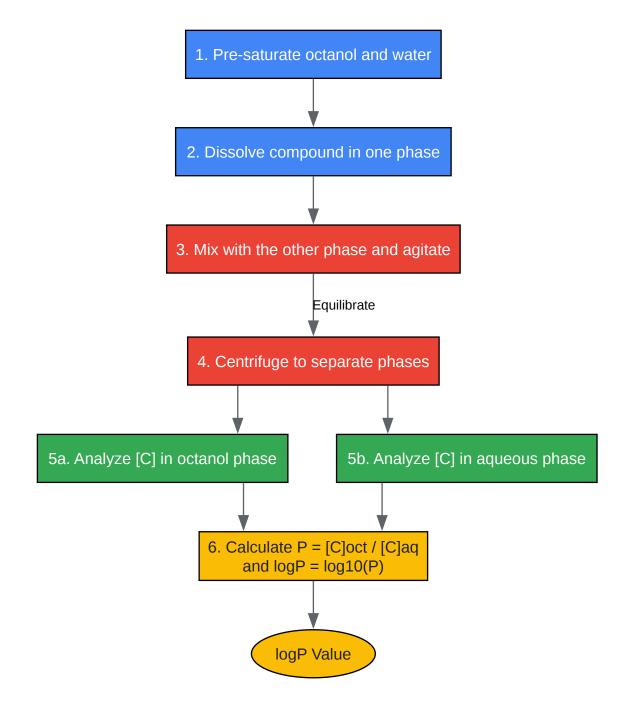


logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (P), or its logarithm (logP), is the primary measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for logP determination.[14]

- Solvent Saturation: Equal volumes of 1-octanol and water (or a suitable buffer like PBS, pH
 7.4) are mixed and shaken vigorously to achieve mutual saturation. The two phases are then separated.[15]
- Partitioning: A small, known amount of **7-(2-Pyrimidinyl)-1H-indole** is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase.[15]
- Equilibration: The mixture is agitated (e.g., by gentle rotation or shaking) for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.[15]
- Phase Separation: The mixture is centrifuged to ensure a clean separation of the octanol and aqueous layers.
- Concentration Analysis: The concentration of the compound in each phase is accurately measured, typically by HPLC or UV-Vis spectrophotometry.[16]
- Calculation: The partition coefficient (P) is calculated as the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[17]





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